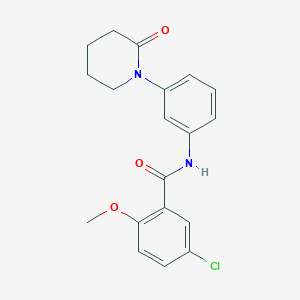

3-(4-methylphenyl)thiophene-2-carboxylic Acid

Vue d'ensemble

Description

3-(4-methylphenyl)thiophene-2-carboxylic Acid, also known as MPTCA, is an organic compound that belongs to the class of thiophene-2-carboxylic acids. It is a compound with the formula C12H10O2S .

Synthesis Analysis

A new synthesis method has been worked out for thieno [3,4-b]thiophene-2-carboxylic acid . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular weight of 3-(4-methylphenyl)thiophene-2-carboxylic Acid is 218.28 . The IUPAC name is 3-(4-methylphenyl)-2-thiophenecarboxylic acid .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

The physical form of 3-(4-methylphenyl)thiophene-2-carboxylic Acid is a powder . It has a melting point of 118-119 .Applications De Recherche Scientifique

- Thiophene derivatives play a crucial role in organic electronics. Researchers have investigated their use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other optoelectronic devices .

- Thiophene-based compounds exhibit diverse pharmacological properties. For instance:

- Anti-inflammatory : Some derivatives possess anti-inflammatory effects .

- Anticancer : Certain thiophene analogs show promise as potential anticancer agents .

- Antimicrobial : Thiophenes have demonstrated antimicrobial activity .

- Antihypertensive and Anti-atherosclerotic : Other derivatives exhibit properties relevant to cardiovascular health .

- Thiophene derivatives, including thiophene-2-carboxylic acid, find use as corrosion inhibitors in industrial chemistry and material science .

Organic Semiconductors and Electronics

Medicinal Chemistry

Corrosion Inhibition

Coupling Reactions and Olefinations

Polymer Chemistry

Mécanisme D'action

Safety and Hazards

The safety information for 3-(4-methylphenyl)thiophene-2-carboxylic Acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Orientations Futures

Propriétés

IUPAC Name |

3-(4-methylphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-8-2-4-9(5-3-8)10-6-7-15-11(10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEHBBDKPSCJCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methylphenyl)thiophene-2-carboxylic Acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclohex-3-enecarboxamide](/img/structure/B2683976.png)

![N-(3,4-dichlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2683981.png)

![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] benzoate](/img/structure/B2683985.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2683989.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2683990.png)